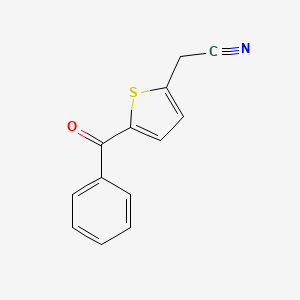

2-(5-Benzoylthiophen-2-yl)acetonitrile

Description

2-(5-Benzoylthiophen-2-yl)acetonitrile is a nitrile-functionalized heterocyclic compound featuring a thiophene ring substituted with a benzoyl group at the 5-position and an acetonitrile moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(5-benzoylthiophen-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-9-8-11-6-7-12(16-11)13(15)10-4-2-1-3-5-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIYRKUDCJWDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzoylthiophen-2-yl)acetonitrile typically involves the reaction of 5-benzoylthiophene with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-(5-Benzoylthiophen-2-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzoylthiophen-2-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various functional derivatives that may have enhanced biological activity or novel properties.

- Reactivity : In synthetic chemistry, 2-(5-Benzoylthiophen-2-yl)acetonitrile can undergo oxidation to form sulfoxides or sulfones, and reduction to yield amines. This versatility makes it valuable for constructing diverse chemical entities.

2. Biological Studies

- Enzyme Interaction Studies : The compound can be employed as a probe in biochemical assays to study enzyme interactions. The presence of the benzoyl and nitrile groups allows for specific interactions that can alter enzyme activity, making it useful for understanding enzymatic mechanisms.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of compounds containing the benzoylthiophene structure exhibit antitumor properties. For instance, related compounds have shown significant antimitotic activity against human tumor cells, indicating a potential application in cancer therapy .

3. Material Science

- Development of New Materials : The unique electronic properties of 2-(5-Benzoylthiophen-2-yl)acetonitrile make it suitable for developing new materials with specific electronic or optical characteristics. This includes applications in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 2-(5-Benzoylthiophen-2-yl)acetonitrile:

- Antitumor Activity : A study assessed the antitumor potential of related compounds through the National Cancer Institute's protocols, demonstrating significant cell growth inhibition rates against various cancer cell lines. This suggests that compounds with similar structures could be further explored for therapeutic applications .

- Enzyme Modulation : Research into the allosteric modulation of receptors has identified compounds with similar scaffolds that enhance receptor activity, indicating that 2-(5-Benzoylthiophen-2-yl)acetonitrile could be investigated for similar properties in drug development .

Mechanism of Action

The mechanism of action of 2-(5-Benzoylthiophen-2-yl)acetonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzoyl and nitrile groups can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs of 2-(5-Benzoylthiophen-2-yl)acetonitrile include:

Key Observations:

- Electron Effects: The benzoyl group in the target compound introduces stronger electron-withdrawing effects compared to bromo (in 5-bromothiophene) or methoxy groups (in phenyl derivatives), likely increasing its reactivity in nucleophilic substitutions .

- Steric Considerations: Bulky substituents like benzoyl may hinder reactions at the thiophene ring compared to smaller groups (e.g., Br or CH₃) .

Physicochemical Properties

- Boiling/Melting Points: The methoxy-substituted phenyl acetonitrile () has a predicted boiling point of 286.9°C, whereas bromothiophene derivatives () lack reported values, likely due to stability challenges .

- Solubility: Methoxy and benzoyl groups may enhance solubility in polar solvents compared to bromo-substituted analogs .

Biological Activity

2-(5-Benzoylthiophen-2-yl)acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-Benzoylthiophen-2-yl)acetonitrile includes a benzoyl group attached to a thiophene ring, which is further linked to an acetonitrile moiety. This unique configuration contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-(5-Benzoylthiophen-2-yl)acetonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that this compound showed inhibition zones comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

2. Anticancer Properties

Several investigations have highlighted the anticancer potential of 2-(5-Benzoylthiophen-2-yl)acetonitrile. In cellular assays, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cells, where the compound significantly reduced cell viability in a dose-dependent manner .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been identified as a potent inhibitor of certain kinases, which are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .

The biological activity of 2-(5-Benzoylthiophen-2-yl)acetonitrile is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Binding: The compound likely binds to active sites on enzymes, altering their activity and potentially leading to downstream effects such as apoptosis in cancer cells.

- Radical Formation: It has been suggested that the compound may generate reactive oxygen species (ROS), contributing to oxidative stress in targeted cells, which can trigger cell death mechanisms .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.